2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a bicyclic acetamide derivative featuring a 6,7-dihydrothiazolo[5,4-c]pyridine core fused with a thiazole ring and substituted with two acetamide groups. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural design aligns with trends in medicinal chemistry for kinase inhibitors or antimicrobial agents, given the prevalence of thiazole and trifluoromethoxy motifs in such applications.
Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-10(25)21-16-23-13-6-7-24(8-14(13)28-16)9-15(26)22-11-2-4-12(5-3-11)27-17(18,19)20/h2-5H,6-9H2,1H3,(H,22,26)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFQFOFYVWFMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, trifluoromethoxybenzene, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo[5,4-c]pyridine scaffold and acetamide side chain participate in nucleophilic substitutions under controlled conditions:
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Hydrolysis of the acetamide group proceeds quantitatively in acidic media, yielding a primary amine intermediate.
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Alkylation at the thiazole ring’s sulfur or nitrogen sites is facilitated by polar aprotic solvents like DMF, with yields dependent on steric hindrance .
Oxidation and Reduction Reactions
The dihydrothiazolo-pyridine system undergoes redox transformations:
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Oxidation with hydrogen peroxide achieves full aromatization of the dihydrothiazolo-pyridine ring, critical for enhancing π-stacking in biological targets.
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Lithium aluminum hydride selectively reduces the amide carbonyl to a methylene group without affecting the thiazole ring .
Cross-Coupling Reactions
The trifluoromethoxy phenyl group enables transition metal-catalyzed couplings:
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Suzuki reactions with aryl boronic acids proceed at the 4-(trifluoromethoxy)phenyl moiety, enabling structural diversification .
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Palladium-mediated amination is feasible at the acetamide nitrogen but requires protection of the thiazole ring.
Cyclization and Ring-Opening Reactions
The strained thiazolo-pyridine system participates in cycloadditions and rearrangements:
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Thermal treatment induces rearrangement to larger heterocycles, likely via radical intermediates .
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Strong acids protonate the thiazole nitrogen, leading to ring scission and generating reactive thiol species .
Functional Group Interconversions
The acetamide and trifluoromethoxy groups undergo targeted modifications:
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SF₄-mediated fluorination replaces the -OCF₃ group with -SF₅, improving metabolic stability.
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Acylation at the secondary amide nitrogen requires stoichiometric base to prevent O-acylation .
Photochemical Reactions
UV-induced reactivity has been explored for structural tuning:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| [2+2] Photodimerization | UV (365 nm), acetone, 48 h | Covalent dimer via thiazole C=C bond activation |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide may exhibit significant biological activities, including:
- Anticancer Activity: Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Antimicrobial Properties: The thiazole ring is known for its antimicrobial effects, making this compound a candidate for further exploration in the development of new antibiotics.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the acetamido group.
- Substitution reactions to attach the trifluoromethoxy phenyl group.
The mechanism of action is likely multifaceted, involving interactions with specific biological targets that lead to inhibition of cellular processes associated with disease progression.
Case Studies and Research Findings
- Anticancer Studies:
-
Pharmacokinetics:
- Studies focusing on the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of thiazole derivatives indicate favorable pharmacokinetic properties that enhance their potential as therapeutic agents .
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Comparative Analysis:
- A comparative analysis of similar compounds reveals that modifications in the side chains significantly affect biological activity and selectivity towards cancer cells. This emphasizes the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthetic pathways, and physicochemical properties.
Core Structural Differences
- Thiazolo vs.
- Substituent Effects : The trifluoromethoxy group in the target may improve lipophilicity and oxidative stability compared to the sulfonyl or chlorobenzylidene groups in analogs, which are more polar and prone to metabolic sulfonation.
Functional Implications
- Antimicrobial Potential: compounds (e.g., Compound 6) exhibit antimicrobial activity, likely due to sulfonyl and thiophene motifs interfering with bacterial membrane synthesis. The target’s thiazole core and trifluoromethoxy group could enhance activity against resistant strains, though experimental validation is required.
- Stereochemical Complexity : compounds (m, n, o) emphasize the role of stereochemistry in amide-based drugs. While the target lacks chiral centers, its rigid bicyclic structure may confer selectivity akin to stereoisomerism.
Biological Activity
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes multiple heteroatoms, enhancing its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.49 g/mol. Its structural components include an acetamido group and a trifluoromethoxy-substituted phenyl group, which contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉F₃N₄O₂S |
| Molecular Weight | 378.49 g/mol |
| CAS Number | 1351659-31-8 |
The biological activity of this compound is believed to be multifaceted, involving interactions with various biological targets. The thiazole moiety may facilitate binding to specific proteins or enzymes, potentially modulating their activity. For instance, compounds with similar structures have shown inhibition of protein-protein interactions, which could be relevant for therapeutic applications in cancer and other diseases .
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridine exhibit significant anticancer properties. For example, compounds structurally related to our target compound have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies typically employ assays like MTT and caspase-3 activation to assess apoptotic pathways induced by the compounds .
Case Study Findings:
- Compound Efficacy: Compounds similar to this compound demonstrated IC50 values in the micromolar range against A549 cells.
- Mechanism Insight: The activation of caspase-3 was noted, indicating the induction of apoptosis as a mode of action.
Inhibition of Protein Interactions
Another significant aspect of the biological activity involves the inhibition of specific protein interactions. For instance, studies on related thiazole compounds have shown their ability to disrupt the annexin A2-S100A10 complex, which plays a role in cancer progression and metastasis. This disruption was confirmed through competitive binding assays and co-immunoprecipitation techniques .
Summary of Research Findings
A comprehensive review of literature reveals that the biological activities of this compound are promising:
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates monitored during synthesis?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting a thiazolidinedione derivative (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with a chloroacetylated intermediate in DMF using potassium carbonate as a base. Reaction progress is monitored via TLC, and the final product is isolated by precipitation . Key intermediates should be characterized using NMR and HPLC to ensure purity (>95%) and structural fidelity.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (1H/13C): Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethoxy group at N-phenyl).
- IR Spectroscopy: Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole ring vibrations).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation (if crystals are obtainable), as demonstrated in structurally analogous thiazolo-pyridine derivatives .
Q. What are the reported biological targets or activities of this compound?
Thiazolo-pyridine derivatives are associated with hypoglycemic, antimicrobial, and anticancer activities. For example, analogs with acetamide substituents show inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) or kinase targets. Activity is often evaluated via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) and in vivo models (e.g., glucose tolerance tests in rodents) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yield and purity?
DOE minimizes experimental runs while maximizing data output. For synthesis optimization:
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Strategies include:
- Orthogonal Assays: Compare results from enzymatic (e.g., fluorescence-based) vs. cell-based assays.
- Purity Reassessment: Use HPLC-UV/MS to verify >95% purity, excluding impurities as confounding factors.
- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) .
Q. What computational tools predict reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Platforms like ICReDD integrate:
- Reaction Path Search Algorithms: Identify energetically favorable pathways.
- Machine Learning: Predict regioselectivity for substitutions on the thiazolo-pyridine core.
- Feedback Loops: Experimental data refine computational models iteratively .
Q. How to address stability issues during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
